molecular formula C18H21N3O4 B14899207 Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate

Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate

Cat. No.: B14899207
M. Wt: 343.4 g/mol
InChI Key: XQDRUAGBWCOAKN-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, an amino group, and a tert-butoxycarbonyl-protected amino group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoate ester: The benzoic acid derivative is esterified using methanol and an acid catalyst.

    Introduction of the amino group: The ester is then subjected to nitration followed by reduction to introduce the amino group.

    Pyridine ring functionalization: The pyridine ring is functionalized with the tert-butoxycarbonyl-protected amino group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and carboxylic acids, depending on the specific reaction conditions used.

Scientific Research Applications

Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is a potential precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tert-butoxycarbonyl group provides protection during synthetic transformations, ensuring the stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a balance between stability and reactivity, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoate

InChI

InChI=1S/C18H21N3O4/c1-18(2,3)25-17(23)21-15-10-11(5-6-20-15)12-7-13(16(22)24-4)9-14(19)8-12/h5-10H,19H2,1-4H3,(H,20,21,23)

InChI Key

XQDRUAGBWCOAKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)OC

Origin of Product

United States

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